Glychionide A

Vue d'ensemble

Description

Applications De Recherche Scientifique

Glychionide A has several scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.

Medicine: Explored for its potential as an anticancer agent, particularly against pancreatic cancer.

Industry: Potential applications in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

- Role : It induces apoptosis (programmed cell death) and autophagy (cellular self-degradation), leading to cancer cell inhibition .

- Resulting Changes : This modulation triggers apoptosis and autophagy pathways, contributing to cancer cell suppression .

- Downstream Effects : These pathways regulate cell survival, growth, and homeostasis, ultimately influencing cancer cell fate .

- Cellular Effects : Cancer cell growth inhibition, cell cycle arrest, and altered protein expression contribute to its antitumor activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Glychionide A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with apoptosis-related proteins such as Bax, Caspase 9, and Bcl-2, as well as autophagy-related proteins like LC3I, LC3II, Beclin 1, and p62. These interactions lead to the induction of apoptosis and autophagy in cancer cells, thereby inhibiting their proliferation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pancreatic cancer cells, this compound has been observed to inhibit cell proliferation by inducing apoptosis and autophagy. This compound also causes cell cycle arrest in the G2/M phase, increases reactive oxygen species (ROS) levels, and disrupts mitochondrial membrane potential (MMP). These effects collectively contribute to the inhibition of cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to apoptosis-related proteins, leading to the activation of apoptotic pathways. It also interacts with autophagy-related proteins, promoting autophagic cell death. Additionally, this compound causes an increase in ROS levels and a decline in MMP, further contributing to its anticancer effects. These molecular interactions highlight the multifaceted mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time this compound is relatively stable and maintains its activity over extended periodsStudies have shown that this compound can induce sustained apoptosis and autophagy in cancer cells, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation. At higher doses, this compound may cause adverse effects, including toxicity to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with enzymes and cofactors that regulate apoptosis and autophagyUnderstanding these metabolic pathways is crucial for elucidating the full spectrum of this compound’s biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells. These interactions are essential for this compound’s therapeutic efficacy and highlight the importance of understanding its transport and distribution dynamics .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Understanding this compound’s subcellular localization is vital for optimizing its therapeutic potential and minimizing off-target effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des glycosides, y compris la Glychionide A, implique généralement des réactions de glycosylation. Ces réactions peuvent être réalisées en utilisant divers donneurs et accepteurs de glycosyle dans différentes conditions . La voie de synthèse spécifique de la this compound implique la glycosylation du 5,8-dihydroxy-4-oxo-2-phényl-4H-chromène-7-yle avec l'acide β-D-glucopyranosiduronique .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement l'extraction du composé des racines de Glycyrrhiza glabra, suivie de processus de purification tels que la chromatographie pour obtenir la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

La Glychionide A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de ces réactions varient en fonction du résultat souhaité, comme la température, le solvant et la durée de la réaction .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut entraîner la formation de quinones, tandis que la réduction peut donner des hydroquinones .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Biologie : Étudié pour son rôle dans l'induction de l'apoptose et de l'autophagie dans les cellules cancéreuses.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux, en particulier contre le cancer du pancréas.

Industrie : Applications potentielles dans le développement de produits pharmaceutiques et nutraceutiques.

Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Induction de l'apoptose : La this compound favorise la mort cellulaire programmée en activant les voies apoptotiques, notamment la régulation positive de Bax et de la caspase 9 et la régulation négative de Bcl-2.

Induction de l'autophagie : La this compound induit l'autophagie en modifiant l'expression des protéines liées à l'autophagie telles que LC3I, II, Beclin 1 et p62.

Arrêt du cycle cellulaire : La this compound provoque l'arrêt du cycle cellulaire en phase G2/M, empêchant la prolifération des cellules cancéreuses.

Perturbation du potentiel de la membrane mitochondriale : La this compound augmente les niveaux d'espèces réactives de l'oxygène (ROS) et diminue le potentiel de la membrane mitochondriale (MMP), conduisant à la mort cellulaire.

Comparaison Avec Des Composés Similaires

La Glychionide A est similaire à d'autres flavonosides trouvés dans la Glycyrrhiza glabra, comme la Glychionide B. La this compound est unique en raison de son motif de glycosylation spécifique et de ses puissantes propriétés anticancéreuses . D'autres composés similaires comprennent :

Glychionide B : Un autre flavonoside avec un motif de glycosylation différent.

Glycyrrhizine : Un glycoside de saponine possédant diverses activités pharmacologiques.

Propriétés

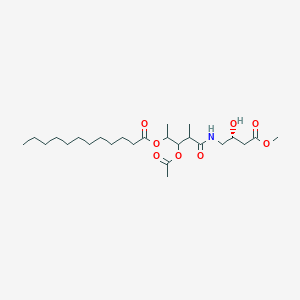

IUPAC Name |

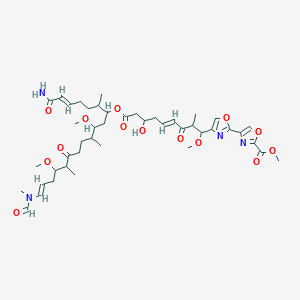

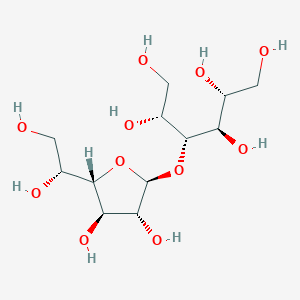

(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-6-11(8-4-2-1-3-5-8)30-18-13(9)10(23)7-12(14(18)24)31-21-17(27)15(25)16(26)19(32-21)20(28)29/h1-7,15-17,19,21,23-27H,(H,28,29)/t15-,16-,17+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFOLNOWFPVLGZ-BHWDSYMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119152-50-0 | |

| Record name | Glychionide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119152500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCHIONIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58792ZUT0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glychionide A and where is it found?

A1: this compound is a flavonaside, a type of flavonoid compound, found in the roots of the Glycyrrhiza glabra plant []. This plant is more commonly known as licorice.

Q2: What are the known biological activities of this compound?

A2: Research indicates that this compound exhibits antitumor effects against human pancreatic cancer cells []. These effects are thought to be mediated through the activation of both apoptotic and autophagic pathways within the cancer cells.

Q3: How does the chemical structure of this compound relate to its activity?

A3: While the provided research doesn't delve into specific structure-activity relationships for this compound, it does highlight that it is a flavonaside []. Flavonoids, in general, are known for their antioxidant and potential anticancer properties. Further research is needed to understand the specific structural features of this compound that contribute to its observed antitumor activity.

Q4: What is the future research direction for this compound?

A4: While in vitro studies have shown promising anticancer activity of this compound, further research, particularly in vivo studies, are necessary []. These studies will help to determine the potential therapeutic efficacy of this compound in treating pancreatic cancer and other diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

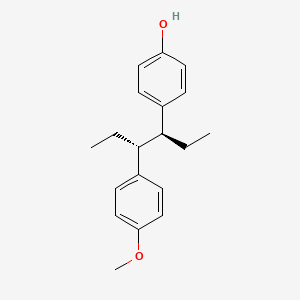

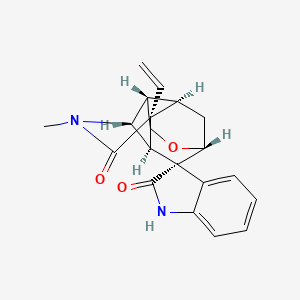

![(NZ)-N-[1-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B1249297.png)

![5,7-dimethoxy-3-[6-[(2S,5R,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1249309.png)